REACTION_SMILES
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[Br:8][CH2:9][CH2:10][CH2:11][Cl:12].[CH3:13][OH:14].[CH3:15][C:16]#[N:17].[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[s:1]1[c:2]([CH2:6][SH:7])[cH:3][cH:4][cH:5]1>>[s:1]1[c:2]([CH2:6][S:7][CH2:9][CH2:10][CH2:11][Cl:12])[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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SCc1cccs1
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Name
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Type
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product
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Smiles
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ClCCCSCc1cccs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |